Amitrole 15N 100 microg/mL in Methanol
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Overview
Description
Amitrole 15N 100 micrograms per milliliter in methanol is a specialized chemical compound used primarily in environmental analysis and testing. . The 15N isotope labeling of amitrole allows for precise analytical measurements, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amitrole can be synthesized through various synthetic routes. One common method involves the reaction of cyanamide with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions typically include heating the reactants in an aqueous solution . The 15N isotope labeling is achieved by using 15N-labeled cyanamide in the synthesis process.
Industrial Production Methods
Industrial production of amitrole involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. The process includes purification steps to ensure the high purity of the final product. The compound is then dissolved in methanol to achieve the desired concentration of 100 micrograms per milliliter .
Chemical Reactions Analysis
Types of Reactions
Amitrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Amitrole can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of amitrole can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of the amino group with other functional groups using reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amitrole can lead to the formation of triazole derivatives, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
Amitrole 15N 100 micrograms per milliliter in methanol has numerous scientific research applications:
Environmental Analysis: Used for trace level determination of amitrole in surface and ground water, ensuring compliance with regulatory limits.
Chemistry: Utilized in studying reaction mechanisms and kinetics due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the fate of amitrole in biological systems.
Medicine: Investigated for its potential use as a therapeutic agent due to its antibacterial properties.
Mechanism of Action
Amitrole exerts its effects by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. This inhibition disrupts the metabolic pathways, leading to the herbicidal and antibacterial properties of amitrole . The 15N labeling allows for detailed studies of these mechanisms at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Amitrole (non-labeled): The non-labeled version of amitrole has similar properties but lacks the precision in analytical measurements provided by the 15N labeling.
3-Amino-1,2,4-triazole: Another triazole compound with similar herbicidal properties but different applications in research.
Uniqueness
The uniqueness of Amitrole 15N 100 micrograms per milliliter in methanol lies in its isotope labeling, which enhances its utility in precise analytical measurements and research applications. This labeling allows for more accurate tracing and quantification in various scientific studies .
Properties
Molecular Formula |
C2H4N4 |
---|---|
Molecular Weight |
85.07 g/mol |
IUPAC Name |
(215N)1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i5+1 |
InChI Key |
KLSJWNVTNUYHDU-HOSYLAQJSA-N |
Isomeric SMILES |
C1=[15N]NC(=N1)N |
Canonical SMILES |
C1=NNC(=N1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.